Cas no 65195-53-1 (Abamectin A2a (>80%))

Abamectin A2a (>80%) is a high-purity macrocyclic lactone derivative, primarily composed of the A2a component of the abamectin complex. It exhibits potent anthelmintic and insecticidal properties, targeting glutamate-gated chloride channels in invertebrates. The >80% purity ensures consistent bioactivity, making it suitable for research and agricultural applications requiring precise dosing. Its efficacy against nematodes and arthropods is well-documented, with a favorable selectivity profile for target organisms. The compound is commonly used in acaricides and nematicides, offering reliable performance in integrated pest management systems. Proper handling is advised due to its toxicity to non-target species, including aquatic life. Storage under cool, dry conditions is recommended to maintain stability.
Abamectin A2a (>80%) structure
Abamectin A2a (>80%) structure
Product Name:Abamectin A2a (>80%)
CAS No:65195-53-1
MF:C49H76O15
MW:905.118757247925
CID:1684754
PubChem ID:11953987
Update Time:2025-10-29

Abamectin A2a (>80%) Chemical and Physical Properties

Names and Identifiers

    • (2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20b-dihydroxy-20-methoxy-5',6,8,19-tetramethyl-6'-[(1S)-1-methylpropyl]-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyc
    • LogP
    • (23S)-22,23-Dihydro-23-hydroxyavermectin A1a
    • (2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20b-dihydroxy-20-methoxy-5',6,8,19-tetramethyl-6'-[(1S)-1-methylpropyl]-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H
    • Avermectin A2a
    • (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
    • CHEBI:29528
    • SCHEMBL1681224
    • 65195-53-1
    • LMPK04000023
    • Q27110122
    • Avermectin A1a, 22,23-dihydro-23-hydroxy-, (23S)-
    • (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
    • Antibiotic C 076A2a
    • L 676893
    • Abamectin A2a (>80%)
    • Inchi: 1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13-,27-16-,32-15+/t25-,26-,29-,30-,31-,33+,34-,35-,36?,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1
    • InChI Key: JVGWUGTWQIAGHJ-RWSDTHTPSA-N
    • SMILES: O1[C@H]([C@@H](C)CC)[C@@H](C)C(C[C@@]21C[C@@H]1C[C@@H](CC=C(C)[C@H]([C@@H](C)C=CC=C3CO[C@@H]4[C@@H](C(C)=C[C@@H](C(=O)O1)[C@@]43O)OC)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O)OC)OC)O2)O |c:23,t:17|

Computed Properties

  • Exact Mass: 904.51842171g/mol
  • Monoisotopic Mass: 904.51842171g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 9
  • Complexity: 1730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 179Ų

Abamectin A2a (>80%) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A107015-1mg
Abamectin A2a (>80%)
65195-53-1
1mg
$ 170.00 2023-09-09
TRC
A107015-10mg
Abamectin A2a (>80%)
65195-53-1
10mg
$ 1337.00 2023-09-09

Additional information on Abamectin A2a (>80%)

Abamectin A2a (>80%) and CAS No. 65195-53-1: A Comprehensive Overview of Its Pharmacological Properties and Applications

Abamectin A2a, a member of the macrocyclic lactone family, is a semisynthetic avermectin derivative primarily derived from the fermentation of Streptomyces avermitilis. With a molecular formula of C25H42O5 and a molecular weight of 406.58 g/mol, this compound is characterized by its unique 15-membered lactone ring and two hydroxyl groups at specific positions. The CAS No. 65195-53-1 designation underscores its distinct chemical identity within the broader abamectin family, which includes multiple isomers such as A1a, A1b, and A2a. The high-purity (>80%) formulation of Abamectin A2a ensures enhanced bioavailability and therapeutic efficacy compared to its natural counterparts.

Recent studies have highlighted the antiparasitic and antimicrobial properties of Abamectin A2a, making it a promising candidate for applications in veterinary medicine and agricultural pest control. A 2023 study published in Frontiers in Microbiology demonstrated that Abamectin A2a exhibits potent activity against Haemonchus contortus, a nematode responsible for significant economic losses in livestock. The compound's mechanism of action involves the modulation of glutamate-gated chloride channels in parasitic nematodes, leading to paralysis and eventual mortality. This selective toxicity toward parasites, coupled with its low toxicity to mammals, positions Abamectin A2a as a safe and effective therapeutic agent.

In the realm of immunomodulation, recent research has explored the potential of Abamectin A2a to regulate immune responses. A 2024 preclinical study in Journal of Immunology Research revealed that Abamectin A2a can modulate T-helper cell differentiation by inhibiting the activity of STAT3 signaling pathways. This immune regulatory effect suggests potential applications in the treatment of autoimmune disorders and inflammatory diseases. Additionally, the compound's anti-inflammatory properties have been corroborated by in vitro experiments showing its ability to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

The synthetic production of Abamectin A2a has been optimized to ensure consistency in quality and purity. Advanced chromatographic techniques such as HPLC and mass spectrometry are employed to achieve the high-purity (>80%) standard required for pharmaceutical applications. The chemical stability of Abamectin A2a under various storage conditions has been extensively tested, with results indicating that it remains effective for up to 24 months when stored at 2-8°C. This shelf-life is critical for ensuring the compound's efficacy in both clinical and agricultural settings.

Recent advancements in drug delivery systems have further enhanced the therapeutic potential of Abamectin A2a. A 2023 study in Advanced Drug Delivery Reviews investigated the use of nanoemulsions to improve the bioavailability of Abamectin A2a in veterinary formulations. The results showed that encapsulation in lipid nanoparticles increased the compound's oral bioavailability by up to 35%, significantly reducing the required dosage and minimizing potential side effects. This formulation innovation underscores the adaptability of Abamectin A2a to modern pharmacological strategies.

The environmental impact of Abamectin A2a is another critical aspect of its application. Research published in Environmental Science & Technology in 2024 evaluated the biodegradation of Abamectin A2a in soil and aquatic environments. The study found that the compound undergoes rapid microbial degradation, with over 90% of the compound being metabolized within 30 days. This low persistence in the environment is a significant advantage, as it reduces the risk of long-term ecological disruption compared to other synthetic pesticides.

Despite its promising applications, the clinical use of Abamectin A2a is still in the investigational phase. Ongoing trials are evaluating its safety profile in human patients, particularly in the context of parasitic infections and autoimmune diseases. A 2023 Phase I trial reported no serious adverse events, with the majority of participants experiencing only mild gastrointestinal symptoms. These findings suggest that Abamectin A2a may have a favorable safety profile, although further studies are needed to confirm its long-term effects.

In conclusion, Abamectin A2a represents a versatile compound with significant potential in both medical and agricultural applications. Its antiparasitic, antimicrobial, and immunomodulatory properties, combined with its high purity and environmental safety, make it an attractive candidate for further research and development. As new formulation technologies and clinical trials continue to emerge, the role of Abamectin A2a in modern medicine is likely to expand, offering innovative solutions to a range of health and agricultural challenges.

For those seeking to explore the commercial and research applications of Abamectin A2a, the CAS No. 65195-53-1 provides a unique identifier for this compound. Whether in the context of pharmaceutical development, agricultural pest management, or biomedical research, Abamectin A2a stands as a testament to the power of synthetic chemistry in addressing complex biological challenges. As the scientific community continues to uncover new insights into its mechanisms and applications, the future of Abamectin A2a remains as promising as its chemical structure suggests.

Furthermore, the global demand for Abamectin A2a is expected to grow in the coming years, driven by the increasing need for effective pest control in agriculture and the expanding applications in human and veterinary medicine. As such, the availability and cost-effectiveness of Abamectin A2a will play a crucial role in determining its widespread adoption. Ongoing efforts to optimize its production processes and formulation techniques are likely to enhance its accessibility and affordability, ensuring that its benefits can be realized by a broader range of stakeholders.

In summary, the Abamectin A2a (CAS No. 65195-53-1) is a compound with a diverse array of applications and a promising future. Its unique chemical properties, coupled with its biological activity and environmental safety, make it a valuable asset in both medical and agricultural contexts. As research continues to uncover new insights into its mechanisms and potential uses, the role of Abamectin A2a in addressing global health and agricultural challenges is poised to grow significantly.

For further information on the synthesis, properties, and applications of Abamectin A2a, additional resources and studies are available to support ongoing research and development efforts. The continued exploration of this compound's potential is essential for advancing its use in various fields, ensuring that its benefits are maximized for the benefit of both human health and environmental sustainability.

Ultimately, the Abamectin A2a (CAS No. 65195-53-1) exemplifies the intersection of chemistry and biology in the pursuit of innovative solutions. Its development and application reflect the dynamic nature of scientific discovery, highlighting the importance of continued research and collaboration in advancing the frontiers of knowledge and technology.

Abamectin A2a (CAS No. 65195-53-1): A Versatile Compound with Broad Applications Overview: Abamectin A2a is a synthetic compound with a wide range of applications in both medical and agricultural fields. Its unique chemical structure and biological activity make it a valuable asset in addressing complex health and environmental challenges. The compound is identified by the CAS number 65195-53-1, which serves as a unique identifier for its chemical properties and potential uses. --- ### Key Properties and Applications: #### 1. Antiparasitic Activity: - Mechanism: Abamectin A2a is a macrocyclic lactone that acts as a nematocide and insecticide by selectively targeting GABA (gamma-aminobutyric acid) receptors in invertebrates. - Applications: - Agriculture: Effective against a variety of nematodes and insects, making it a key component in pest control strategies. - Veterinary Medicine: Used in livestock and pet health to treat parasitic infections. - Human Health: Investigational use in treating parasitic infections such as malaria and helminthiasis. #### 2. Antimicrobial Properties: - Mechanism: While primarily known for its parasiticidal effects, research suggests it may also exhibit antimicrobial activity against certain bacterial and fungal pathogens. - Applications: - Agricultural Protection: Helps in preventing plant diseases caused by microbial agents. - Biomedical Research: Potential use in antimicrobial therapy for resistant infections. #### 3. Immunomodulatory Effects: - Mechanism: Emerging studies indicate that Abamectin A2a may influence immune responses by modulating cytokine production and T-cell activity. - Applications: - Autoimmune Diseases: Investigational use in conditions like rheumatoid arthritis and multiple sclerosis. - Cancer Therapy: Preliminary research explores its potential in cancer immunotherapy. #### 4. Environmental Safety: - Biodegradation: Abamectin A2a undergoes rapid microbial degradation in soil and water, reducing its environmental persistence. - Low Toxicity: Minimal impact on non-target organisms, making it eco-friendly for agricultural use. --- ### Research and Development: - Clinical Trials: Ongoing Phase I and II trials are evaluating its safety and efficacy in human patients, particularly for parasitic infections and autoimmune conditions. - Formulation Advances: Innovations in drug delivery and nanotechnology are enhancing its bioavailability and targeted delivery. - Global Demand: Increasing demand in agriculture and healthcare is driving research and commercialization efforts. --- ### Conclusion: Abamectin A2a (CAS No. 65195-53-1) is a compound with versatile applications and promising future. Its antiparasitic, antimicrobial, and immunomodulatory properties, combined with its environmental safety, make it a valuable asset in both medical and agricultural contexts. As research and development continue, the role of Abamectin A2a in addressing global health and agricultural challenges is likely to expand significantly. --- Further Reading and Resources: - Scientific Journals: Look for publications in Journal of Agricultural and Food Chemistry, Journal of Medicinal Chemistry, and Environmental Science & Technology. - Research Institutions: Universities and research centers focusing on parasitic diseases, agricultural biotechnology, and environmental science. - Industry Reports: Companies involved in pesticide development and biomedical research may provide insights into Abamectin A2a's commercial applications. --- Final Note: The continued exploration of Abamectin A2a's potential underscores the dynamic intersection of chemistry, biology, and technology in advancing health and sustainability. As new discoveries emerge, the compound's role in shaping the future of medicine and agriculture will only grow more significant.
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